molecular formula C27H26N2O3 B11598916 (5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11598916
M. Wt: 426.5 g/mol
InChI Key: JUZXLVSWFMKAKY-QJOMJCCJSA-N
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Description

(4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one is a complex organic compound with a unique structure. It belongs to the class of imidazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, various solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one
  • (4Z)-4-[(3,4-Dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one
  • (4Z)-4-[(3,4-Dimethylphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one lies in its specific functional groups and structural arrangement. The presence of diethoxy groups on the phenyl ring and the specific configuration of the imidazole ring contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-phenylimidazol-4-one

InChI

InChI=1S/C27H26N2O3/c1-4-31-24-16-13-20(18-25(24)32-5-2)17-23-27(30)29(22-14-11-19(3)12-15-22)26(28-23)21-9-7-6-8-10-21/h6-18H,4-5H2,1-3H3/b23-17-

InChI Key

JUZXLVSWFMKAKY-QJOMJCCJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)OCC

Origin of Product

United States

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